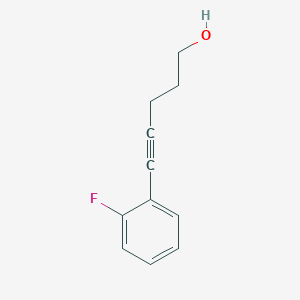

5-(2-Fluorophenyl)pent-4-yn-1-ol

Description

5-(2-Fluorophenyl)pent-4-yn-1-ol is a fluorinated alkyne-alcohol compound characterized by a pent-4-yn-1-ol backbone substituted with a 2-fluorophenyl group at the fifth carbon. This structure combines the reactivity of an alkyne with the electronic effects of an ortho-fluorinated aromatic ring. The compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological disorders, as fluorinated aromatic groups are known to enhance blood-brain barrier permeability and metabolic stability .

Properties

Molecular Formula |

C11H11FO |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

5-(2-fluorophenyl)pent-4-yn-1-ol |

InChI |

InChI=1S/C11H11FO/c12-11-8-4-3-7-10(11)6-2-1-5-9-13/h3-4,7-8,13H,1,5,9H2 |

InChI Key |

RDTUMGIBVBELOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCCCO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Analogs :

- 5-(4′-Nitrophenyl)pent-4-yn-1-ol (6) : Features a nitro group at the para position of the phenyl ring.

- 5-(4′-Methoxyphenyl)pent-4-yn-1-ol (7) : Substituted with an electron-donating methoxy group at the para position.

- 5-(Naphthalen-2-yl)pent-4-yn-1-ol : Replaces the phenyl group with a naphthyl system.

Synthesis: All analogs are synthesized via Sonogashira coupling between pent-4-yn-1-ol and aryl halides. For example:

- Compound 6 is prepared using 4-iodo-1-nitrobenzene, yielding 99% after chromatography .

- Compound 7 uses 4-iodoanisole, achieving 95% yield .

- 5-(2-Fluorophenyl)pent-4-yn-1-ol derivatives (e.g., compound 43 in ) are synthesized with lower yields (33%) due to steric and electronic challenges in coupling with complex heterocycles .

Physicochemical Properties

*Derivative data inferred from related compounds (e.g., compound 43 in ).

†Yield from a complex triazolopyrimidine derivative synthesis .

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 6) result in lower solubility in nonpolar solvents and higher melting points.

- Electron-donating groups (e.g., methoxy in 7 ) increase lipophilicity, favoring oil formation.

- Naphthyl substitution introduces steric bulk, altering hydrogenation reactivity (e.g., rapid conversion to pentan-1-ol derivatives) .

Reactivity and Functionalization

- Hydrogenation : The alkyne group in 5-(naphthalen-2-yl)pent-4-yn-1-ol is readily hydrogenated to pentan-1-ol (99% yield), demonstrating the alkyne's susceptibility to reduction .

- Oxidation: Ethyl (2E)-hept-2-en-6-ynoate (10) is synthesized via Swern oxidation of pent-4-yn-1-ol derivatives, highlighting the alcohol group's role in generating α,β-unsaturated esters .

- Stability: 2-Fluorophenyl derivatives exhibit superior stability in acidic media compared to tert-butyl oxazolidinones, which degrade in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.